

# Application Note: Synthesis of Shape-Persistent Macrocycles using 3,5-Diethynylbenzaldehyde

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## Compound of Interest

Compound Name: 3,5-Diethynylbenzaldehyde

CAS No.: 153390-76-2

Cat. No.: B120106

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## Abstract

This guide details the protocol for synthesizing functionalized shape-persistent macrocycles (SPMs) utilizing **3,5-diethynylbenzaldehyde** as a strategic

monomer. Unlike standard arylene-ethynylene macrocycles formed via irreversible cross-coupling, this protocol leverages Dynamic Covalent Chemistry (DCC)—specifically imine condensation—to generate thermodynamically stable [3+3] or [2+2] macrocycles. The unique architecture of **3,5-diethynylbenzaldehyde** allows the aldehyde moiety to drive cyclization with diamines, while the two ethynyl groups remain orthogonal, serving as pendant handles for post-synthetic modification (e.g., Click chemistry) or 2D Covalent Organic Framework (COF) formation.

## Strategic Design & Retrosynthesis

### The Role of 3,5-Diethynylbenzaldehyde

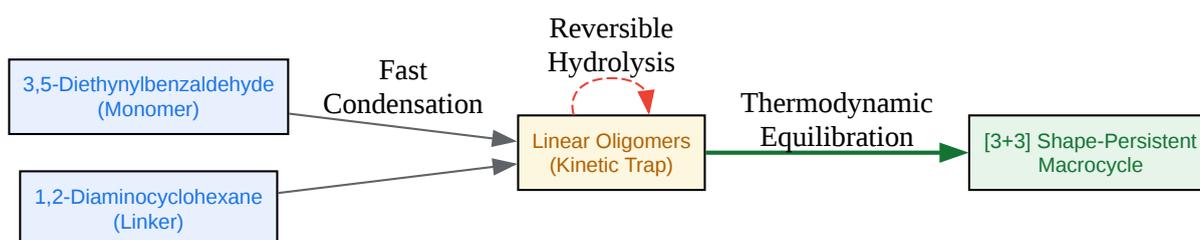
In the synthesis of shape-persistent macrocycles, **3,5-diethynylbenzaldehyde** acts as a functionalized vertex unit.

- Aldehyde (C1): Serves as the "dynamic hinge." It reacts reversibly with amines to form imine bonds ( ). This reversibility allows the system to error-correct, converting kinetic oligomers into the thermodynamic macrocycle.

- Di-alkyne (C3, C5): Remains unreacted during the macrocyclization. These groups are positioned on the exterior of the ring, creating a "hairy" macrocycle ready for orthogonal functionalization (e.g., CuAAC "Click" reactions) or cross-linking.

## Reaction Pathway: Thermodynamic Control

The synthesis relies on the condensation of the aldehyde with a diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) to form a Trianglimine (a [3+3] hexagonal macrocycle).



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Figure 1: Reaction pathway demonstrating the conversion of kinetic oligomers to the thermodynamic macrocycle via reversible imine exchange.

## Experimental Protocols

### Protocol A: Synthesis of Precursor (3,5-Diethynylbenzaldehyde)

Note: If starting material is not commercially sourced.

Reagents: 3,5-Dihydroxybenzaldehyde, Triflic anhydride (

), Trimethylsilylacetylene (TMSA),

, CuI.

- Triflation: React 3,5-dihydroxybenzaldehyde (1.0 eq) with

(2.5 eq) and pyridine in DCM at 0°C to form 3,5-bis(trifluoromethanesulfonyloxy)benzaldehyde.

- Sonogashira Coupling: React the bis-triflate with TMSA (3.0 eq), (5 mol%), and CuI (10 mol%) in /THF at 60°C.
- Deprotection: Treat the TMS-protected intermediate with in MeOH/THF to yield **3,5-diethynylbenzaldehyde**.
  - Purification: Column chromatography (Silica, Hexane/EtOAc).
  - Yield Target: >85% (pale yellow solid).

## Protocol B: Macrocyclization via Imine Condensation

Target: Synthesis of a [3+3] Trianglimine derivative with 6 pendant ethynyl groups.

Reagents:

- Monomer A: **3,5-Diethynylbenzaldehyde** (156.18 mg, 1.0 mmol)
- Monomer B: (1R,2R)-(-)-1,2-Diaminocyclohexane (114.19 mg, 1.0 mmol)
- Solvent: Dichloromethane (DCM), HPLC grade.
- Catalyst: None required (or trace Trifluoroacetic acid if kinetics are slow).

Step-by-Step Methodology:

- Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with .
- Dissolution: Dissolve 1.0 mmol of **3,5-diethynylbenzaldehyde** in 20 mL of dry DCM. Ensure complete solvation.
- Addition: Add 1.0 mmol of (1R,2R)-1,2-diaminocyclohexane dropwise to the stirring aldehyde solution.

- Observation: The solution may turn slightly yellow/turbid initially.
- Equilibration: Stir the reaction mixture at Room Temperature (25°C) for 24–48 hours.
  - Why: High dilution is not strictly necessary for [3+3] trianglimines due to the high thermodynamic stability of the ring, but keeping concentration ~0.05 M helps prevent polymer precipitation.
- Monitoring: Monitor by GPC or NMR.
  - Endpoint: Disappearance of the aldehyde peak (~10.0 ppm) and appearance of the imine singlet (~8.2 ppm).
- Work-up:
  - Evaporate solvent under reduced pressure.
  - Purification: Recrystallize from minimal boiling EtOAc or a DCM/Hexane mixture.
  - Alternative: If polymer forms, filter the DCM solution through a Celite plug before evaporation.

Data Summary Table:

Parameter	Specification
Stoichiometry	1:1 (Aldehyde : Diamine)
Concentration	50 mM in DCM
Temperature	20–25°C
Time	24–48 Hours
Expected Yield	75–90%
Appearance	White to pale yellow crystalline solid

## Protocol C: Post-Synthetic Modification (Click Chemistry)

Demonstrating the utility of the pendant alkynes.

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).<sup>[1]</sup>

- Setup: Dissolve the Macrocycle (Protocol B) in THF.
- Reagents: Add Benzyl Azide (6.5 eq, slight excess per alkyne), (10 mol%), and Sodium Ascorbate (20 mol%).
- Conditions: Stir at 40°C for 12 hours.
- Outcome: The macrocycle core remains intact (imine bonds are stable under basic CuAAC conditions), while all 6 ethynyl groups convert to triazoles.

## Characterization & Quality Control

### Nuclear Magnetic Resonance ( NMR)

- Aldehyde Proton: Disappearance of singlet at 9.9–10.1 ppm.
- Imine Proton: Appearance of sharp singlet at 8.1–8.5 ppm.
- Ethynyl Proton: Singlet at 3.0–3.5 ppm (remains sharp, indicating symmetry).
- Symmetry Check: A single set of aromatic signals confirms the highly symmetric or geometry of the [3+3] macrocycle.

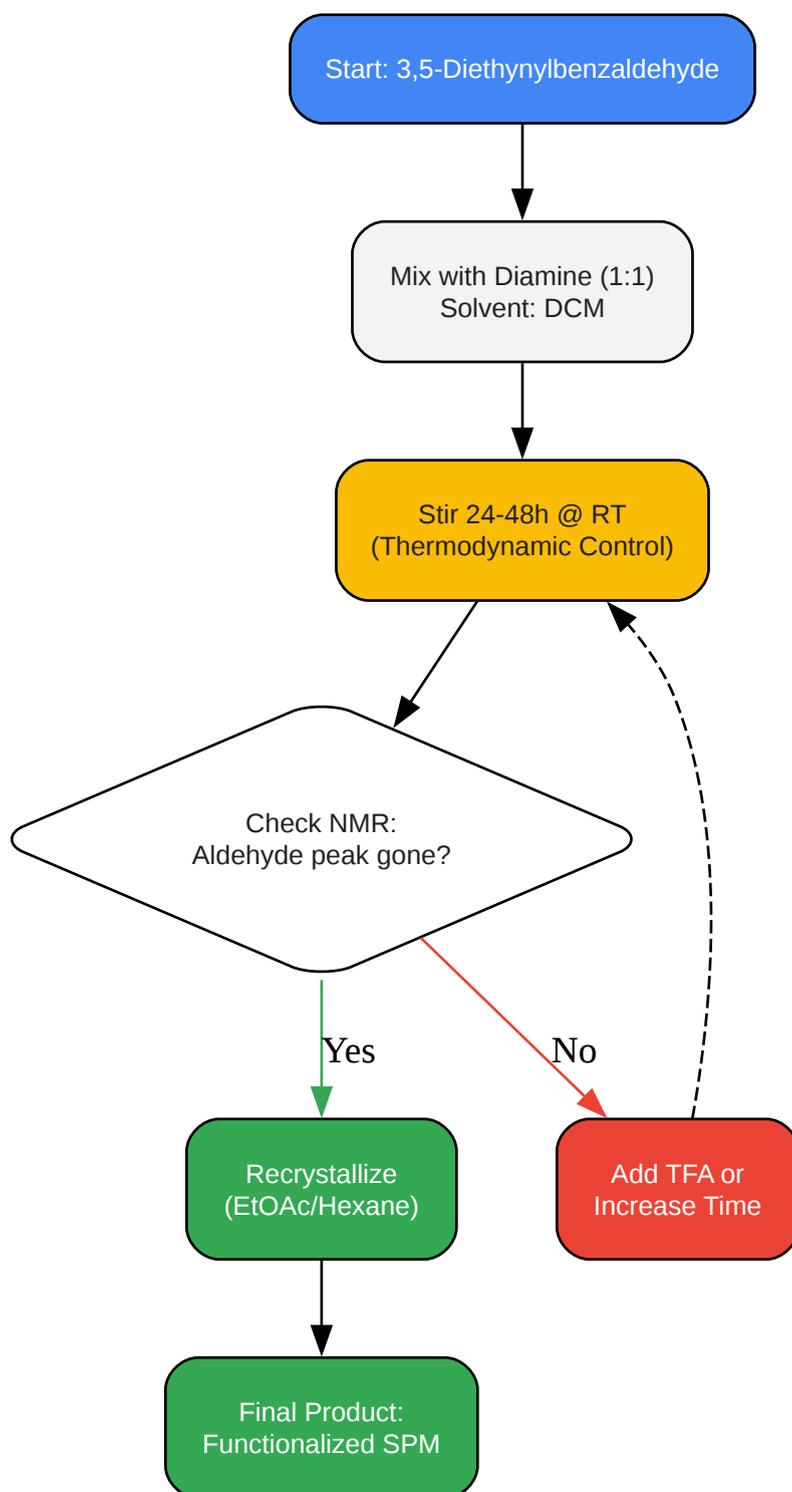
## MALDI-TOF Mass Spectrometry

- Target Mass: Calculate exact mass for  
.
- Observation: Look for the molecular ion peak  
. Lack of higher mass peaks rules out oligomers.

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Insoluble Precipitate	Kinetic polymerization (Amorphous polymer)	Increase dilution (to 10 mM). Add 1% MeOH to solubilize intermediates.
Broad NMR Signals	Aggregation or incomplete cyclization	Heat sample to 50°C in NMR tube to break aggregates.
Residual Aldehyde	Incomplete reaction	Add trace acid catalyst (TFA) or extend reaction time. Remove water via molecular sieves (4Å).

## Workflow Visualization



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Figure 2: Operational workflow for the synthesis of imine-linked shape-persistent macrocycles.

## References

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